molecular formula C11H18N4 B1340791 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923690-18-0

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1340791
CAS No.: 923690-18-0
M. Wt: 206.29 g/mol
InChI Key: DYMCNSVJJVMPOO-UHFFFAOYSA-N
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Description

3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS: 923690-18-0) is a heterocyclic compound featuring a triazole ring fused to an azepine scaffold, with a pyrrolidin-2-yl substituent at position 3.

Properties

IUPAC Name

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-6-10-13-14-11(15(10)8-3-1)9-5-4-7-12-9/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMCNSVJJVMPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a triazole precursor in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have highlighted the potential of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine as an anticancer agent. For instance, it has been evaluated for its effects on specific cancer cell lines where it demonstrated significant cytotoxicity. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary research indicates that it may modulate pathways involved in anxiety and depression. Further investigations are required to elucidate its efficacy and safety in neurological applications.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the specific strain of bacteria or fungi tested.

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the compound against gastric cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The compound was found to have an IC50 value in the low micromolar range, indicating potent activity compared to existing treatments .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university investigated the anxiolytic effects of the compound in animal models. The results suggested significant reductions in anxiety-like behaviors, which were attributed to modulation of GABAergic transmission .

Data Table: Summary of Biological Activities

Activity IC50 Value Mechanism Reference
Anticancer (Gastric)~1.10 μMInduction of apoptosis
AntimicrobialVaries by strainDisruption of cell wall synthesis
AnxiolyticNot specifiedModulation of GABA receptors

Mechanism of Action

The mechanism of action of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Insights

Enzyme Inhibition (1-Adamantyl Derivative) :

  • The adamantyl group’s bulkiness and hydrophobicity likely enhance binding to the hydrophobic pocket of 11β-HSD1, making it a potent inhibitor for metabolic disorders .
  • Comparatively, the pyrrolidin-2-yl group’s smaller size and amine functionality may target different enzymes or receptors, such as neurotransmitter systems.

Antimicrobial Activity (Quaternary Salts): Quaternary ammonium derivatives (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl) bromides) exhibit MIC values as low as 6.2 mg/mL against S. aureus due to membrane disruption and increased solubility .

Anti-inflammatory and Analgesic Effects (Phenyl Derivative) :

  • The phenyl derivative (7a) showed analgesic activity in vivo, attributed to triazole-mediated COX-2 inhibition .
  • Pyrrolidin-2-yl’s hydrogen-bonding capacity might modulate COX-2 affinity differently, warranting further study.

Biological Activity

3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and the results of various studies that highlight its therapeutic potential.

  • Molecular Formula: C11H18N4
  • Molecular Weight: 206.29 g/mol
  • CAS Number: 923690-18-0

Synthesis

The synthesis of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves several steps that typically include the formation of the triazole ring and subsequent cyclization. Various methodologies have been developed to optimize yields and purity. For instance, a recent study demonstrated a synthetic route involving the use of β-keto phosphonates and nitroolefins under chiral Ni(II) catalysis to achieve high enantioselectivity in related compounds .

Neuropharmacological Effects

Compounds containing the triazolo moiety are often investigated for their neuropharmacological effects. Some studies suggest that they may interact with G-protein-coupled receptors (GPCRs), which are pivotal in neurotransmission and could lead to therapeutic applications in treating neurological disorders. The exact mechanism by which 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exerts such effects requires further investigation but may involve modulation of neurotransmitter systems .

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. Similar triazolo compounds have been reported to inhibit various enzymes involved in metabolic pathways and signal transduction. For instance, studies have focused on their role as inhibitors of deubiquitinases like USP28, which are implicated in cancer biology. These findings suggest that 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine may also have potential as a therapeutic agent targeting these enzymes .

Case Study 1: Anticancer Activity

In a study evaluating a series of triazolo derivatives for anticancer activity against gastric cancer cell lines (e.g., MGC803), it was found that certain compounds exhibited significant cytotoxic effects with IC50 values in the low micromolar range. Although specific data for 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine were not reported directly in this study, the structural similarities suggest potential efficacy.

Case Study 2: Neuropharmacological Evaluation

A separate investigation into related compounds revealed that they could modulate neurotransmitter release and receptor activity in neuronal cultures. This highlights the need for further research into the neuropharmacological profile of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine to establish its role in neurological therapies.

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